molecular formula C19H17NO4S B2927525 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034442-49-2

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2927525
CAS No.: 2034442-49-2
M. Wt: 355.41
InChI Key: CRMQNLQEZFFZLZ-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound with the CAS Number 2034571-20-3 and a molecular formula of C20H18N2O5S, corresponding to a molecular weight of 398.4 g/mol . Its structure features a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked via a carboxamide group to a 2-hydroxyethyl chain substituted with a benzo[b]thiophene group . This hybrid architecture, incorporating two distinct heterocyclic systems, makes it a compound of significant interest in medicinal chemistry research for the design and development of novel bioactive molecules. Compounds bearing the benzo[b]thiophene scaffold have been extensively investigated in various therapeutic areas. Recent studies have shown that structurally related derivatives exhibit potent anticonvulsant and antinociceptive activities in preclinical models, with some acting via modulation of neuronal voltage-sensitive sodium channels . Other research avenues for similar structures include their development as inhibitors of key enzymatic targets, such as peptide deformylase , or as potential agents targeting the RhoA/ROCK pathway for anticancer applications . Researchers can utilize this high-quality chemical as a key intermediate, a building block for the synthesis of more complex target molecules, or as a reference standard in biological screening assays. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-14(13-11-25-18-8-4-1-5-12(13)18)9-20-19(22)17-10-23-15-6-2-3-7-16(15)24-17/h1-8,11,14,17,21H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMQNLQEZFFZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene-based compounds, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall biological activity.

Pharmacokinetics

It’s known that all compounds were dmso soluble as bases, which could potentially impact their bioavailability.

Result of Action

Given the pharmacological properties associated with thiophene-based compounds, it can be inferred that the compound could have a range of effects at the molecular and cellular level.

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[b]thiophene moiety and a dioxine ring. Its molecular formula is C₁₅H₁₅N₁O₃S, which contributes to its unique biological properties.

Research indicates that this compound may exhibit selective agonist activity at dopamine receptors, particularly the D3 receptor. The D3 receptor is implicated in various neurological functions and disorders, making this compound a potential candidate for therapeutic applications in neuropsychiatric conditions.

Pharmacological Effects

  • Dopamine Receptor Agonism :
    • The compound has shown promising results in stimulating β-arrestin recruitment to the D3 receptor, indicating its role as a D3R agonist .
  • Neuroprotective Properties :
    • Preliminary studies suggest that the compound may possess neuroprotective effects, potentially mitigating neuronal damage in models of neurodegeneration.
  • Antioxidant Activity :
    • The presence of the benzo[b]thiophene structure is associated with antioxidant properties, which could contribute to its protective effects against oxidative stress.

Table 1: Biological Activity Summary

Activity TypeObservationsReference
D3R AgonismEC50 values indicating potency
NeuroprotectivePotential reduction in neuronal apoptosis
AntioxidantScavenging free radicals

Study on D3 Receptor Agonism

A study conducted by researchers aimed to evaluate the agonist activity of various compounds at the D3 receptor. The results indicated that this compound exhibited significant agonistic behavior compared to other tested compounds. The study utilized high-throughput screening methods to assess receptor activation through β-arrestin recruitment assays.

Neuroprotective Effects in Animal Models

In another investigation, animal models were used to assess the neuroprotective effects of the compound under conditions mimicking neurodegeneration. Results showed that administration of the compound led to reduced markers of oxidative stress and improved behavioral outcomes in treated animals compared to control groups.

Comparison with Similar Compounds

Structural Analogues with Dihydrobenzo[d][1,4]dioxine Carboxamide Moieties

The dihydrobenzo[d][1,4]dioxine carboxamide scaffold is shared with several compounds in the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₉H₁₇NO₄S 371.4* Benzo[b]thiophen-3-yl, hydroxyethyl -
(Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide C₂₀H₁₈N₂O₄S 382.4 Benzo[d]thiazole, allyl, methoxy
N-((5-(Thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide C₁₈H₁₅NO₄S 341.4 Thiophen-3-yl, furan-2-ylmethyl

Key Observations :

  • The target compound’s benzo[b]thiophene group (vs. benzo[d]thiazole in ) may enhance π-π stacking interactions due to sulfur’s larger atomic radius and polarizability.
  • The hydroxyethyl group in the target compound could improve solubility compared to the methoxy and allyl groups in , which are more lipophilic.
  • The molecular weight of the target compound (estimated 371.4) is intermediate between and , suggesting balanced pharmacokinetic properties.

Heterocyclic Carboxamides with Thiophene/Thiazine Derivatives

Compounds with thiophene or thiazine rings exhibit distinct electronic and steric effects:

Compound Name Molecular Formula Key Features Bioactivity Insights Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S Nitrophenyl, thiophene Antibacterial/antifungal potential
N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide C₁₆H₁₃ClN₂O₂S Chlorophenyl, benzo[b][1,4]thiazine Unreported, but structural similarity

Key Observations :

  • In contrast, the target compound’s hydroxyethyl group may participate in hydrogen bonding.
  • The benzo[b][1,4]thiazine in replaces the dihydrodioxine oxygen with sulfur, altering ring strain and hydrogen-bonding capacity.

Crystallographic and Conformational Analysis

  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): Dihedral angles between aromatic rings range from 8.5° to 13.5°, influencing molecular packing. The target compound’s dihydrodioxine and benzo[b]thiophene rings may adopt similar angles, affecting solubility and crystal lattice stability.
  • Weak C–H⋯O/S interactions observed in suggest the target compound could form non-classical hydrogen bonds, impacting its solid-state properties.

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